Pyridin-2-ylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-2-ylmethanesulfonamide is a chemical compound with the molecular formula C6H8N2O2S . It has a molecular weight of 172.21 . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
N-(Pyridin-2-yl)amides, which include Pyridin-2-ylmethanesulfonamide, can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . In one method, N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions for this method are mild and metal-free .Molecular Structure Analysis
The InChI code for Pyridin-2-ylmethanesulfonamide is 1S/C6H8N2O2S/c7-11(9,10)5-6-3-1-2-4-8-6/h1-4H,5H2,(H2,7,9,10) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Pyridin-2-ylmethanesulfonamide has a molecular weight of 172.21 and a density of 1.398 . It has a boiling point of 315.5ºC at 760 mmHg and a melting point of 189-190ºC . The compound is a powder at room temperature .Scientific Research Applications
Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines
Pyridin-2-ylmethanesulfonamide is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . The reaction conditions for this synthesis are mild and metal-free .
2. Formation of N-(pyridin-2-yl)amides via C–C bond cleavage The compound is used in the formation of N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP . This method of amide synthesis is an alternative to traditional methods that use pre-activated acyl halides or anhydrides as starting materials .
Synthesis of 3-bromoimidazopyridines
Pyridin-2-ylmethanesulfonamide is also used in the synthesis of 3-bromoimidazopyridines in ethyl acetate via one-pot tandem cyclization/bromination . This process is promoted by further bromination and does not require a base .
Development of pharmaceutical molecules
N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which can be synthesized from Pyridin-2-ylmethanesulfonamide, are used in the development of various pharmaceutical molecules . These structures have significant biological and therapeutic value .
Antimicrobial applications
Pyrimidine derivatives, which can be synthesized from Pyridin-2-ylmethanesulfonamide, are known for their antimicrobial properties .
Antiviral applications
Pyrimidine derivatives are also used in the development of antiviral drugs .
Antitumor applications
Pyrimidine derivatives have been used in the development of antitumor compounds .
Antifibrotic applications
The discovery of antifibrotic drugs has attracted great attention from organic and medicinal chemists. Pyrimidine derivatives, which can be synthesized from Pyridin-2-ylmethanesulfonamide, are known for their antifibrotic properties .
Safety and Hazards
Pyridin-2-ylmethanesulfonamide is labeled with the signal word "Warning" . It is considered a highly flammable liquid and vapor . It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety precautions include keeping the compound away from heat, sparks, open flames, and hot surfaces . It should be handled only in well-ventilated areas or outdoors, and protective gloves, eye protection, and face protection should be worn .
Mechanism of Action
Target of Action
Pyridin-2-ylmethanesulfonamide is a type of sulfonamide, a class of compounds known for their wide range of pharmacological activities . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, an essential nutrient for bacterial growth and reproduction .
Mode of Action
Sulfonamides, including Pyridin-2-ylmethanesulfonamide, inhibit the activity of these enzymes, thereby preventing the synthesis of folic acid. This results in the inhibition of bacterial growth and proliferation .
Biochemical Pathways
The action of Pyridin-2-ylmethanesulfonamide affects the biochemical pathway of folic acid synthesis in bacteria. By inhibiting the enzymes involved in this pathway, the compound disrupts the production of essential nutrients, leading to the inhibition of bacterial growth .
Pharmacokinetics
These properties impact the bioavailability of the compound, determining its effectiveness in reaching and interacting with its target .
Result of Action
The result of Pyridin-2-ylmethanesulfonamide’s action is the inhibition of bacterial growth and proliferation. By disrupting the synthesis of folic acid, an essential nutrient for bacteria, the compound effectively halts the growth of the bacteria .
Action Environment
The action of Pyridin-2-ylmethanesulfonamide, like other sulfonamides, can be influenced by various environmental factors. These factors can include the presence of other substances that can interact with the compound, the pH of the environment, and the presence of resistance mechanisms in the bacteria. Understanding these factors is crucial for optimizing the compound’s action, efficacy, and stability .
properties
IUPAC Name |
pyridin-2-ylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-11(9,10)5-6-3-1-2-4-8-6/h1-4H,5H2,(H2,7,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRCVVBNEPJYOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.